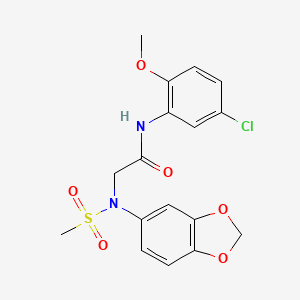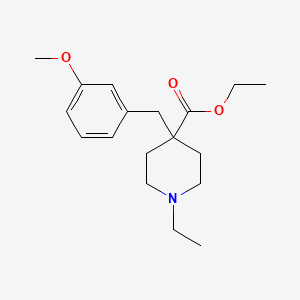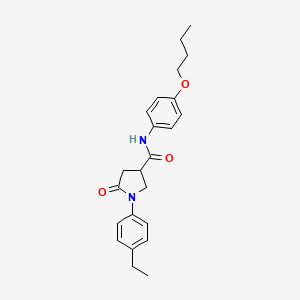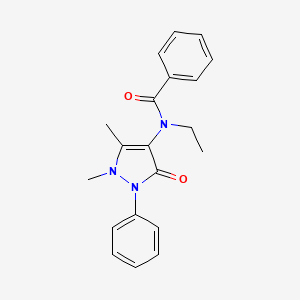![molecular formula C22H30N4O3 B5228890 5-(3,5-dimethyl-1-piperazinyl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline](/img/structure/B5228890.png)
5-(3,5-dimethyl-1-piperazinyl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dimethyl-1-piperazinyl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(3,5-dimethyl-1-piperazinyl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline is not fully understood. However, it is believed that the compound exerts its anti-cancer properties by inhibiting the activity of certain enzymes involved in cell proliferation. In addition, the compound is thought to cross the blood-brain barrier by utilizing the piperazine moiety to interact with the transporter proteins located on the blood-brain barrier.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not cause any significant adverse effects in animals. The compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, the compound has been shown to have potential applications in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3,5-dimethyl-1-piperazinyl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery system for neurological disorders. Additionally, the compound has a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-(3,5-dimethyl-1-piperazinyl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline. One potential direction is to investigate the compound's potential use as a drug delivery system for neurological disorders. Another direction is to explore the compound's potential as a dye in organic electronics. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 5-(3,5-dimethyl-1-piperazinyl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline involves the reaction of 2-nitroaniline with 3,5-dimethylpiperazine and 2-(4-ethylphenoxy)ethyl bromide in the presence of a base. The resulting compound is then purified through recrystallization to obtain a highly pure form of the compound.
Applications De Recherche Scientifique
5-(3,5-dimethyl-1-piperazinyl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its anti-cancer properties and has shown promising results in inhibiting the proliferation of cancer cells. In pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, this compound has been explored for its potential use as a dye in organic electronics.
Propriétés
IUPAC Name |
5-(3,5-dimethylpiperazin-1-yl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-4-18-5-8-20(9-6-18)29-12-11-23-21-13-19(7-10-22(21)26(27)28)25-14-16(2)24-17(3)15-25/h5-10,13,16-17,23-24H,4,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGLGMXBKISLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CC(NC(C3)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5228817.png)
![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5228822.png)

![N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)


![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228847.png)

![1-{2-[1-(dimethylamino)ethyl]phenyl}-2,2,2-trifluoro-1-phenylethanol](/img/structure/B5228882.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5228895.png)



![N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5228935.png)
